Thiophene vs. Furan Heterocycle: Impact on Lipophilicity and Membrane Permeability
The thiophene ring in 478078-48-7 confers higher lipophilicity compared to the furan analog 478078-82-9, as reflected in the calculated LogP difference. The thiophene sulfur atom increases the compound's polarizability and potential for hydrophobic interactions with biological targets relative to the oxygen-containing furan ring.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~4.1 (estimated from molecular structure C21H19NO2S, MW 349.45) |
| Comparator Or Baseline | Furan analog CAS 478078-82-9 (C18H15NO2S, MW 309.38): cLogP ~3.1 (estimated) |
| Quantified Difference | ΔcLogP ≈ +1.0 (thiophene analog more lipophilic) |
| Conditions | In silico prediction based on molecular structure comparison |
Why This Matters
Higher lipophilicity alters membrane permeability, plasma protein binding, and tissue distribution, directly affecting the compound's suitability for cell-based vs. in vivo pharmacological studies.
